2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide
Description
This compound belongs to the benzothiazole-acetohydrazide class, characterized by a benzothiazole core linked via a sulfanyl group to an acetohydrazide moiety. The (E)-configured imine group connects to a 3-methylthiophen-2-yl substituent, imparting unique electronic and steric properties. Such derivatives are synthesized via condensation reactions between substituted aldehydes and hydrazides, often using ethanol as a solvent and acetic acid as a catalyst .
Properties
Molecular Formula |
C15H13N3OS3 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H13N3OS3/c1-10-6-7-20-13(10)8-16-18-14(19)9-21-15-17-11-4-2-3-5-12(11)22-15/h2-8H,9H2,1H3,(H,18,19)/b16-8+ |
InChI Key |
HUZJHJFRGFSDMG-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Reaction of 2-Mercaptobenzothiazole with Ethyl Chloroacetate
2-Mercaptobenzothiazole reacts with ethyl chloroacetate in the presence of a base (e.g., triethylamine) to form ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate. Typical conditions include:
Hydrazinolysis to Form Acetohydrazide
The ester intermediate undergoes hydrazinolysis with hydrazine hydrate:
-
Conditions: Reflux in ethanol for 4–6 hours
-
Molar ratio: 1:1.5 (ester : hydrazine hydrate)
Condensation with 3-Methylthiophene-2-carbaldehyde
The final step involves Schiff base formation between 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide and 3-methylthiophene-2-carbaldehyde.
Reaction Conditions
Crystallization and Purification
Crude product is recrystallized from:
Optimization Strategies
Solvent Selection
| Step | Optimal Solvent | Alternative Solvents |
|---|---|---|
| Benzothiazole formation | Dichloromethane | Chloroform, ethyl acetate |
| Hydrazinolysis | Ethanol | Methanol, isopropanol |
| Schiff base reaction | Methanol | Ethanol, acetonitrile |
Methanol enhances reaction rates in Schiff base formation due to its polarity and boiling point.
Acid Catalysis
Hydrochloric acid (0.1–0.2 equiv) accelerates imine formation while minimizing side reactions like aldol condensation. Excess acid reduces yields by promoting hydrolysis.
Industrial-Scale Considerations
Cost-Effective Reagents
Waste Management
-
Bromine byproducts: Neutralized with sodium bicarbonate before aqueous disposal.
-
Solvent recovery: Ethanol and dichloromethane are distilled and reused, reducing environmental impact.
Characterization and Quality Control
Spectroscopic Data
Purity Analysis
Challenges and Troubleshooting
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Numerous studies have investigated the biological properties of this compound, highlighting its potential in various therapeutic areas:
Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide have shown effectiveness against a range of bacteria and fungi. In vitro studies indicated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of benzothiazole derivatives has been extensively studied. Compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antitubercular Activity
Some studies have also focused on the antitubercular activity of benzothiazole derivatives. These compounds have shown promise in inhibiting Mycobacterium tuberculosis, suggesting their potential as leads for developing new antitubercular agents .
Case Studies
- Antimicrobial Evaluation : A recent study synthesized several benzothiazole hydrazones, including derivatives similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide. The antimicrobial activity was assessed using standard disk diffusion methods against various bacterial strains, revealing notable inhibition zones .
- Cytotoxicity Assays : In another investigation, the cytotoxic effects of synthesized benzothiazole hydrazones were evaluated using MTT assays on human cancer cell lines. Results indicated that specific derivatives significantly reduced cell viability, indicating their potential as anticancer agents .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The benzothiazole and thiophene rings may facilitate binding to specific proteins, while the hydrazide group can form hydrogen bonds with biological molecules .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights structural differences and their implications:
Key Observations :
- Electron-Donating vs. In contrast, chlorinated or fluorinated analogs (e.g., ) exhibit increased lipophilicity, improving membrane permeability.
- Bioactivity Trends: Fluorinated hydrazones (e.g., compound 114) show notable antimicrobial activity due to fluorine’s electronegativity and metabolic stability . Hydroxyphenyl derivatives (e.g., ) may target enzymes via H-bonding but lack direct activity data.
Physicochemical Properties
- Solubility : Hydroxyphenyl derivatives (e.g., ) are more water-soluble due to polar -OH groups, whereas chlorinated or thiophene-containing analogs (e.g., ) favor organic solvents.
- Thermodynamic Stability : The (E)-configuration of the imine group is critical for bioactivity, confirmed in related compounds via X-ray crystallography .
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a complex structure that includes a benzothiazole moiety and a hydrazone linkage. The SMILES representation is CC1=CC=CC=C1C(=N)N=C(S2)SCC(=O)N/N=C(C3=CC=C(S3)Br), indicating the presence of multiple functional groups that contribute to its biological properties.
Benzothiazole derivatives have been extensively studied for their mechanisms of action, which include:
- Antimicrobial Activity : Compounds containing the benzothiazole structure have shown significant antibacterial and antifungal properties. They disrupt bacterial cell wall synthesis and inhibit essential enzymes.
- Antitumor Activity : Several studies indicate that benzothiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through interference with DNA synthesis.
- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Biological Activity Data
The following table summarizes key biological activities associated with 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide:
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Antitumor | Induction of apoptosis via caspase activation | |
| Anti-inflammatory | Inhibition of COX enzymes |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various benzothiazole derivatives, including our compound, against a panel of bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Antitumor Properties : In vitro studies conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis in breast cancer cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptotic cell death.
- Anti-inflammatory Activity : Research highlighted the ability of this compound to reduce inflammation in animal models by decreasing levels of TNF-alpha and IL-6, suggesting potential therapeutic applications in chronic inflammatory diseases.
Q & A
Q. What are the key synthetic pathways for synthesizing 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzothiazole-thioether intermediate via nucleophilic substitution (e.g., using sodium hydroxide in DMSO) .
- Step 2 : Condensation of the intermediate with 3-methylthiophene-2-carbaldehyde under reflux in ethanol to form the hydrazone linkage .
Critical factors include: - Temperature : Reflux conditions (~80°C) enhance reaction rates but require careful control to avoid side products .
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) improve nucleophilic substitution efficiency .
- Catalysts : Acidic or basic catalysts (e.g., acetic acid) may accelerate hydrazone formation .
Q. Which spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of the benzothiazole (aromatic protons at δ 7.2–8.5 ppm) and hydrazone (N-H resonance at δ 10–11 ppm) moieties .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z ~385) .
- X-ray Crystallography : Resolves geometric isomerism (E/Z configuration) and intermolecular interactions (e.g., hydrogen bonding in the hydrazone group) .
Q. What preliminary biological activities have been observed for structurally analogous compounds?
- Methodological Answer :
- Antimicrobial Activity : Analogues with thiadiazole or benzimidazole cores show MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans .
- Anticancer Potential : Thiophene-containing derivatives inhibit cancer cell lines (e.g., IC ~15 µM against MCF-7) via ROS-mediated apoptosis .
- Enzyme Inhibition : Hydrazones with electron-withdrawing substituents (e.g., -NO) exhibit COX-2 inhibition (IC ~2 µM) .
Advanced Research Questions
Q. How can multi-step synthetic routes be optimized to improve efficiency and scalability?
- Methodological Answer :
- DoE (Design of Experiments) : Use fractional factorial designs to optimize variables (e.g., solvent ratio, temperature) .
- Flow Chemistry : Continuous flow systems reduce reaction times for steps like thioether formation .
- Green Chemistry : Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) to minimize environmental impact .
Q. What strategies are employed for structure-activity relationship (SAR) analysis of benzothiazole-hydrazone derivatives?
- Methodological Answer :
- Substituent Variation : Compare analogues with different aryl groups (e.g., 3-methylthiophene vs. 4-chlorophenyl) to assess electronic effects on bioactivity .
- Pharmacophore Mapping : Identify critical moieties (e.g., sulfanyl group for metal chelation) using 3D-QSAR models .
- Table : Key SAR Findings
| Substituent | Activity Trend | Mechanism |
|---|---|---|
| 3-Methylthiophene | Enhanced anticancer activity | ROS generation |
| 4-Nitrophenyl | Improved enzyme inhibition | Electron withdrawal |
Q. How can contradictions in biological activity data (e.g., varying MIC values across studies) be resolved?
- Methodological Answer :
- Standardized Assays : Use CLSI/M07-A9 guidelines for antimicrobial testing to minimize protocol variability .
- Synergistic Studies : Evaluate compound interactions with adjuvants (e.g., EDTA for membrane permeabilization) to clarify mechanisms .
- Metabolomic Profiling : LC-MS-based metabolomics identifies off-target effects (e.g., unintended kinase inhibition) .
Q. What computational approaches are used to study the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Predict binding to targets like EGFR (PDB ID: 1M17) with AutoDock Vina .
- MD Simulations : Analyze stability of ligand-protein complexes (e.g., >20 ns simulations in GROMACS) .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gap) to correlate with redox activity .
Q. How can solubility and bioavailability challenges be addressed in preclinical development?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the hydrazone group for enhanced aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to improve cellular uptake .
- Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize the amorphous phase .
Q. What experimental techniques elucidate reaction mechanisms in the compound’s synthesis?
- Methodological Answer :
Q. How are derivatives designed to enhance selectivity for specific biological targets?
- Methodological Answer :
- Fragment-Based Design : Replace the benzothiazole core with triazole to target fungal CYP51 .
- Bioisosteric Replacement : Substitute sulfanyl with selenyl for improved redox modulation .
- Click Chemistry : Introduce 1,2,3-triazole spacers via CuAAC reactions to optimize pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
